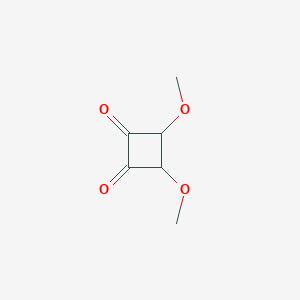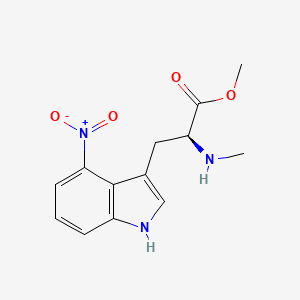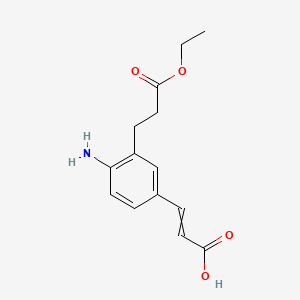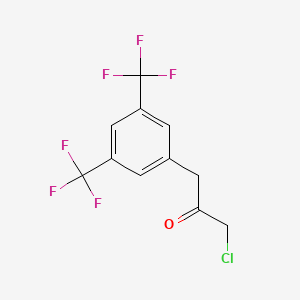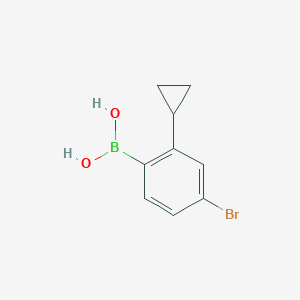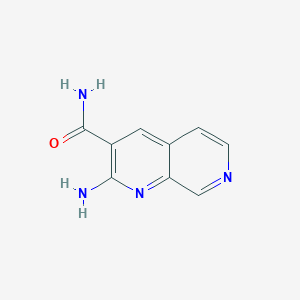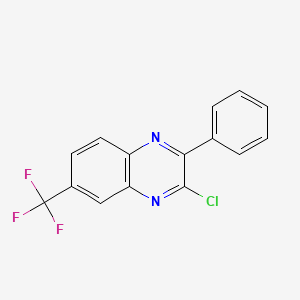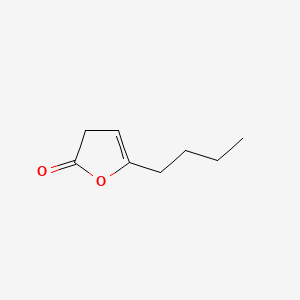![molecular formula C24H30O11 B14069957 [(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate](/img/structure/B14069957.png)
[(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Harpagoside is synthesized through a series of biochemical reactions starting from geraniol, which is derived from geranyl pyrophosphate . The process involves hydroxylation, oxidation, cyclization, and glycosylation steps . The key enzymes involved include geraniol 8-hydroxylase, 8-hydroxygeraniol dehydrogenase, and monoterpene cyclase .
Industrial Production Methods: Industrial production of harpagoside typically involves the extraction from the roots of Harpagophytum procumbens . The extraction process may include methods such as microwave extraction followed by high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Harpagoside undergoes various chemical reactions, including oxidation, reduction, and esterification .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride.
Esterification: Utilizes reagents such as acetic anhydride or cinnamoyl chloride.
Major Products: The major products formed from these reactions include harpagide and other iridoid glycosides .
Scientific Research Applications
Harpagoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying iridoid glycosides and their biosynthesis.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.
Medicine: Extensively studied for its anti-inflammatory, analgesic, and anti-arthritic properties.
Industry: Utilized in the production of nutraceuticals and herbal supplements.
Mechanism of Action
Harpagoside exerts its effects primarily through the inhibition of cyclooxygenases 1 and 2 (COX-1/2) in the arachidonic acid pathway . This leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and nitric oxide . Additionally, harpagoside modulates the expression of inflammatory cytokines and enzymes involved in cartilage degradation .
Comparison with Similar Compounds
Harpagide: Another iridoid glycoside found in Harpagophytum procumbens.
Acteoside: A phenylpropanoid glycoside with similar anti-inflammatory properties.
Verbascoside: Known for its antioxidant and anti-inflammatory activities.
Uniqueness: Harpagoside is unique due to its specific molecular structure, which includes a cinnamoyl ester group that enhances its anti-inflammatory activity . Its ability to inhibit both COX-1 and COX-2 enzymes distinguishes it from other similar compounds .
Properties
Molecular Formula |
C24H30O11 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
[(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/t14?,15?,17?,18?,19?,20?,21?,22?,23-,24+/m0/s1 |
InChI Key |
KVRQGMOSZKPBNS-OMXCXIKASA-N |
Isomeric SMILES |
C[C@@]1(CC([C@]2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)
